N-(3-(4-bromophenyl)propyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-[3-(4-bromophenyl)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-5-3-10(4-6-11)2-1-9-14-12-7-8-12/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLIPRPVKDZRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-bromophenyl)propyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by research findings from diverse sources.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : CHBrN
- Molecular Weight : 252.15 g/mol
The presence of the bromine atom on the phenyl ring and the cyclopropane moiety contributes to the compound's unique reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including:
- Monoamine Oxidase (MAO) : This enzyme catalyzes the oxidative deamination of neurotransmitters. Compounds similar to this compound have shown inhibitory effects on MAO, which can influence neurotransmitter levels and potentially affect mood and behavior .
- Heat Shock Protein 90 (HSP90) : Inhibition of HSP90 has been linked to anti-cancer activity. Compounds that target this protein can disrupt cancer cell survival by promoting degradation of client proteins essential for tumor growth .
Anticancer Activity
Recent studies have demonstrated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, certain derivatives have shown effectiveness in inhibiting the growth of pancreatic cancer cells with IC values in the low micromolar range .
| Compound | IC (μM) | Cancer Type |
|---|---|---|
| Compound 1 | 0.58 | Pancreatic (UM16) |
| Compound 2 | 0.31 | Pancreatic (MIA PaCa-2) |
Neuropharmacological Effects
The inhibition of MAO by this compound may lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation. This suggests potential applications in treating depression and anxiety disorders.
Case Studies
- In Vitro Studies : A study investigating the effects of related compounds on pancreatic cancer cells showed that modifications to the cyclopropane structure could enhance potency against tumor growth, highlighting the importance of structure-activity relationships (SAR) in drug design .
- Animal Models : Research has indicated that compounds targeting HSP90 can reduce tumor volume in xenograft models without significant toxicity, suggesting a favorable therapeutic index for compounds like this compound .
Scientific Research Applications
Medicinal Chemistry
N-(3-(4-bromophenyl)propyl)cyclopropanamine has been investigated for its role as a pharmacological agent. Its structural features suggest potential interactions with biological targets, particularly in the realm of neuropharmacology.
Neuroprotective Properties
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. For instance, studies have highlighted the importance of monoamine oxidase (MAO) inhibitors in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The compound could potentially serve as a selective MAO-B inhibitor, which is crucial for managing dopamine levels in the brain .
Antidepressant Activity
The compound may also influence serotonin and norepinephrine pathways, which are critical in mood regulation. Preliminary studies suggest that derivatives of cyclopropanamines can enhance antidepressant activity through modulation of neurotransmitter reuptake mechanisms .
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving amines and brominated phenyl groups. The development of derivatives may enhance its efficacy and selectivity towards specific biological targets.
Case Study: Synthesis Methodology
A notable synthesis pathway involves the reaction of 4-bromobenzyl bromide with cyclopropanamine under basic conditions, yielding the desired compound with high purity . This method demonstrates the feasibility of producing the compound for further pharmacological evaluation.
Research Findings and Insights
Recent studies have focused on the dual inhibition potential of cyclopropanamine derivatives, targeting both histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). Such dual-action compounds are promising in cancer therapy, where epigenetic modulation plays a crucial role in tumor progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Bromophenyl vs. Other Aryl Groups
N-[1-(4-bromophenyl)propyl]cyclopentanamine
- Structure : Cyclopentane ring replaces cyclopropane; bromophenyl group retained.
- Molecular Weight : 282.22 g/mol (vs. ~246.13 g/mol for the target compound).
- The bromophenyl group maintains hydrophobic interactions, similar to the target compound .
[1-(4-bromophenyl)propyl][(3-fluorophenyl)methyl]amine
- Structure : Fluorophenyl substituent introduced.
- Molecular Weight : 322.22 g/mol.
(3-Chlorobenzyl)cyclopropylamine
Backbone Modifications: Cyclopropane vs. Heterocycles
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine
- Structure : Quinazoline and imidazole rings replace cyclopropane.
- Crystallography :
- Bioactivity : Exhibits antimicrobial and antitumor properties, attributed to the planar quinazoline system .
N-(1H-imidazol-2-ylmethyl)cyclopropanamine dihydrochloride
Chain Length and Functional Group Variations
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine
- Structure: Phenoxy linker replaces propyl chain.
Key Comparative Data
Preparation Methods
Nucleophilic Substitution of 4-Bromobenzyl Derivatives with Cyclopropylamine
The most common synthetic approach to N-(3-(4-bromophenyl)propyl)cyclopropanamine involves the nucleophilic substitution reaction between 4-bromobenzyl chloride (or related 4-bromophenyl alkyl halides) and cyclopropylamine under basic conditions. The mechanism proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic benzylic carbon, displacing the halide and forming the desired amine product.
- Typical reagents: 4-bromobenzyl chloride, cyclopropylamine, base (such as triethylamine or sodium hydroxide)
- Solvents: Dichloromethane (DCM) or other aprotic solvents
- Conditions: Room temperature or mild heating; inert atmosphere (argon or nitrogen) to prevent oxidation
- Purification: Extraction, washing with brine, drying over anhydrous sodium sulfate, and chromatographic purification
This method yields this compound in moderate to high yields, often exceeding 80% under optimized conditions.
Protection and Deprotection Strategies
In some synthetic routes, the cyclopropylamine is first protected as a pivaloyl amide to improve stability and control over reaction steps. For example, cyclopropylamine can be converted to N-cyclopropylpivalamide by reaction with pivaloyl chloride in the presence of triethylamine in DCM at 0 °C to room temperature over 12 hours. This intermediate can then be deprotected after subsequent synthetic transformations.
- Yield: Approximately 85–90% for the protected amide intermediate
- Characterization: Confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS)
This approach is useful when multi-step syntheses require amine protection to avoid side reactions.
Reductive Amination Approaches
Automated and manual reductive amination techniques have been employed to synthesize amine derivatives similar to this compound. These methods involve the condensation of an aldehyde or ketone precursor with cyclopropylamine, followed by reduction of the imine intermediate.
- Reagents: Cyclopropylamine, 4-bromophenylpropionaldehyde (or equivalent), reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation
- Solvents: Anhydrous THF, DMF, or DCM
- Conditions: Inert atmosphere, controlled temperature (often 25–50 °C)
- Automation: Capsule-based automated synthesis consoles have been developed to carry out reductive amination with high reproducibility and efficiency
This method allows for selective formation of the secondary amine with minimal side products.
Detailed Reaction Procedure Example
Analytical and Purification Techniques
- NMR Spectroscopy: ^1H and ^13C NMR used to confirm structure and purity; characteristic chemical shifts for cyclopropyl and aromatic protons observed
- IR Spectroscopy: Identification of amine and amide functional groups; e.g., N-H stretch ~3330 cm^-1, amide C=O stretch ~1640 cm^-1 for protected intermediates
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks consistent with C12H16BrN formula
- Chromatography: Flash silica gel chromatography is standard for purification; solvent systems optimized for polarity and product separation
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-bromobenzyl chloride, cyclopropylamine, base | DCM, room temp, inert atmosphere | Straightforward, high yield, scalable | Requires careful control of reaction to avoid side products |
| Protection/Deprotection | Cyclopropylamine, pivaloyl chloride, triethylamine | DCM, 0 °C to RT, 12 h | Protects amine functionality, improves intermediate stability | Additional steps increase synthesis time |
| Reductive Amination | 4-bromophenylpropionaldehyde, cyclopropylamine, reducing agent | Anhydrous solvent, inert atmosphere, mild heating | High selectivity, amenable to automation | Requires aldehyde precursor, careful control of reducing agent |
Research Findings and Notes
- The preparation of this compound is well-documented in literature emphasizing the importance of anhydrous conditions and inert atmosphere to prevent oxidation and side reactions.
- Automated synthesis platforms have been successfully applied to reductive amination steps, increasing reproducibility and efficiency, which is valuable for medicinal chemistry applications.
- Protection of the cyclopropylamine as a pivalamide is a useful strategy in multi-step syntheses to enhance product stability and facilitate purification.
- The bromine substituent on the phenyl ring allows for further functionalization via substitution reactions, expanding the compound’s utility in synthetic and medicinal chemistry.
This comprehensive review of preparation methods for this compound integrates data from peer-reviewed research and industrial practices, providing a professional and authoritative guide for researchers engaged in the synthesis of this compound.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are critical for characterizing N-(3-(4-bromophenyl)propyl)cyclopropanamine?
- Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the cyclopropane ring, bromophenyl group, and propylamine chain. Signal splitting patterns (e.g., for cyclopropane protons) and coupling constants help verify stereochemistry.
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. For example, triclinic systems (space group P1) are common in similar bromophenyl derivatives, with lattice parameters such as a = 8.85 Å, b = 9.51 Å, and c = 11.37 Å .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., Mr ≈ 212–408 for analogous compounds) .
Q. How is the crystal structure of N-(3-(4-bromophenyl)propyl)cyclopropanamine refined using computational tools?
- Answer:
- SHELX Suite: Employ SHELXL for refinement, particularly for small-molecule crystallography. Parameters include R1 (e.g., 0.073) and wR2 (e.g., 0.216) to assess model accuracy .
- Hydrogen Bonding: Define constraints for N–H···N interactions (bond length ≈ 0.86 Å) and use riding models for H-atoms (Uiso = 1.2× parent atom) .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved for this compound?
- Answer:
- Twinning Analysis: Check for non-merohedral twinning using SHELXL. For example, a minor twin fraction of 0.47% was resolved in a related bromophenylquinazoline compound by refining two rotated components .
- Data Quality: Optimize data collection (e.g., θ > 25°, redundancy > 4) to reduce noise. Multi-scan absorption corrections (e.g., Tmin/max = 0.343–1.000) improve accuracy in low-symmetry systems .
Q. What intermolecular interactions govern the solid-state packing of N-(3-(4-bromophenyl)propyl)cyclopropanamine?
- Answer:
- Hydrogen Bonding: N–H···N interactions form inversion dimers (e.g., between NH and imidazole groups), stabilizing the lattice .
- π-π Stacking: Planar quinazoline/aryl groups align at 56° dihedral angles, enabling face-to-face interactions (distance ≈ 3.5 Å) .
- C–H···π Interactions: Aliphatic CH groups interact with aromatic rings (e.g., propyl CH2 to bromophenyl), contributing to dense packing .
Q. What experimental precautions are essential for synthesizing and handling this compound?
- Answer:
- Safety Protocols: Use PPE (gloves, goggles) and avoid skin contact due to potential toxicity. Store at 0–6°C to prevent decomposition .
- Waste Management: Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks .
Methodological Considerations
Q. How can computational modeling predict the physicochemical properties of N-(3-(4-bromophenyl)propyl)cyclopropanamine?
- Answer:
- ACD/Labs Percepta: Predict logP (lipophilicity), pKa, and solubility using fragment-based algorithms. For example, perfluorinated analogs show logP > 4, suggesting high membrane permeability .
- Density Functional Theory (DFT): Calculate HOMO/LUMO gaps to assess redox stability. Bromine’s electronegativity may lower HOMO levels, enhancing oxidative resistance .
Q. How do structural modifications (e.g., substituent variation) affect the bioactivity of this compound?
- Answer:
- SAR Studies: Replace the cyclopropane with bulkier groups (e.g., biphenyl) to test antimicrobial activity. For instance, imidazole-containing analogs exhibit IC50 values < 10 µM against Candida spp. .
- Crystallographic Data: Compare melting points (e.g., 438–440 K for bromophenylquinazolines) to correlate thermal stability with substitution patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
